molecular formula C12H17NOSi B8621283 (2-Methylphenyl)(trimethylsilyloxy)acetonitrile

(2-Methylphenyl)(trimethylsilyloxy)acetonitrile

Cat. No. B8621283
M. Wt: 219.35 g/mol
InChI Key: ZWIHLRRBWNXPKX-UHFFFAOYSA-N
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Patent
US05240938

Procedure details

To a solution of 1.00 g (8.33 mmol) of 2-methylbenzaldehyde dissolved in 20 mL of dichloromethane was added 1.33 mL (10.0 mmol) trimethylsilylcyanide, 1-2 mg of potassium cyanide, 1-2 mg of 18-crown-6, and the reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was then diluted into diethyl ether, washed with 5% NaHCO3, brine, dried (MgSO4), filtered and evaporated. The residual oil was used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
1.5 (± 0.5) mg
Type
reactant
Reaction Step Two
Quantity
1.5 (± 0.5) mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:10][Si:11](C#N)([CH3:13])[CH3:12].[C-:16]#[N:17].[K+].C1OCCOCCOCCOCCOCCOC1>ClCCl.C(OCC)C>[CH3:10][Si:11]([CH3:13])([CH3:12])[O:5][CH:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[CH3:1])[C:16]#[N:17] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C=O)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.33 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
1.5 (± 0.5) mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
1.5 (± 0.5) mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C[Si](OC(C#N)C1=C(C=CC=C1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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